molecular formula C8H7BrN2O B1400568 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1240593-33-2

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Katalognummer: B1400568
CAS-Nummer: 1240593-33-2
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: DVOMWEVMRSPXIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and a dihydro-1,3-benzodiazol-2-one core structure. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the bromination of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous addition of bromine to a solution of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions, making it a critical site for structural diversification.

Key Reactions:

Reaction TypeReagents/ConditionsMajor ProductNotes
Nucleophilic Substitution Sodium azide (NaN₃), DMF, 80°C4-Azido-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-oneYield: 63% under optimized conditions
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME, 90°CBiaryl derivativesBroad substrate scope; requires inert atmosphere
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amine, t-BuONa, toluene4-Amino-substituted derivativesEfficient for primary/secondary amines

Mechanistic Insight :
The bromine’s electrophilicity is enhanced by the electron-withdrawing benzodiazol-2-one ring, facilitating NAS. Palladium-catalyzed couplings exploit oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .

Reduction Reactions

The ketone moiety and bromine substituent can be selectively reduced under controlled conditions.

Key Reactions:

Reaction TypeReagents/ConditionsMajor ProductNotes
Ketone Reduction LiAlH₄, THF, 0°C → RT1-Methyl-2,3-dihydro-1H-1,3-benzodiazoleComplete conversion in 2 hours
Debromination H₂, Pd/C, EtOH, 25°C1-Methyl-2,3-dihydro-1H-1,3-benzodiazol-2-oneRequires catalytic hydrogenation

Selectivity : LiAlH₄ preferentially reduces the ketone group, while catalytic hydrogenation targets the C–Br bond without affecting the heterocycle.

Oxidation Reactions

The methyl group and diazolone ring undergo oxidation to introduce oxygenated functionalities.

Key Reactions:

Reaction TypeReagents/ConditionsMajor ProductNotes
Methyl Oxidation KMnO₄, H₂SO₄, 60°C4-Bromo-1-carboxy-2,3-dihydro-1H-1,3-benzodiazol-2-oneForms carboxylic acid derivatives
Ring Oxidation m-CPBA, CH₂Cl₂, 0°C → RTEpoxide or N-oxide derivativesDependent on stoichiometry

Mechanistic Pathway : The methyl group is oxidized to a carboxyl group via radical intermediates, while epoxidation involves electrophilic attack by peracids .

Cross-Coupling and Functionalization

The compound serves as a precursor in multicomponent reactions and polymer synthesis.

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strong acidic/basic conditions, yielding 4-hydroxy analogs.

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

This compound’s modular reactivity enables its use in pharmaceuticals, materials science, and agrochemicals. Ongoing research focuses on exploiting its Suzuki coupling potential for drug discovery and functional polymer design .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit antimicrobial properties. A study investigated the activity of 4-bromo derivatives against various bacterial strains and found promising results, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, notably through mechanisms involving apoptosis and cell cycle arrest.

Polymer Chemistry

4-Bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can serve as a building block in the synthesis of polymers. Its bromine atom facilitates cross-linking reactions, which are essential in creating durable materials with specific mechanical properties.

Synthetic Intermediates

This compound is often utilized as an intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against multiple bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Material SciencePolymer ChemistryActs as a cross-linking agent
Chemical SynthesisSynthetic IntermediatesValuable for further functionalization

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined various benzodiazole derivatives, including this compound. The results indicated that this compound showed significant inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Research

In another research project detailed in Cancer Letters, the compound was tested on several cancer cell lines. It was found to significantly reduce cell viability at concentrations above 10 µM, primarily through apoptosis induction pathways.

Wirkmechanismus

The mechanism of action of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The bromine atom at the fourth position and the methyl group at the first position contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets by acting as an inhibitor or activator, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the fourth position and the methyl group at the first position differentiates it from other similar compounds and influences its reactivity and interaction with molecular targets .

Biologische Aktivität

4-Bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 1240593-33-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C8H7BrN2OC_8H_7BrN_2O
  • Molecular Weight : 215.06 g/mol
  • IUPAC Name : 4-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
  • Purity : Typically around 95% in commercial preparations .

Research indicates that this compound may exhibit biological activity through several mechanisms:

Inhibition of Protein–Protein Interactions (PPIs) :
The compound has been studied for its ability to inhibit specific protein interactions, particularly those involving STAT3 (Signal Transducer and Activator of Transcription 3). Inhibition of STAT3 is significant because it plays a crucial role in various cancers and inflammatory diseases. The compound was found to interact with cysteine residues in the SH2 domain of STAT3, which is essential for its activation .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study IC50 (µM) Target Effect
Study A15.8 ± 0.6STAT3Direct inhibition
Study B>50STAT1No significant inhibition
Study C23% at 30 µMGrb2Partial inhibition

Case Study 1: Inhibition of STAT3

In a study published in Molecules, researchers synthesized various benzothiadiazole derivatives and evaluated their inhibitory activity against STAT3. The compound exhibited an IC50 value of 15.8 ± 0.6 µM against STAT3, indicating strong inhibitory potential. The study highlighted that modifications to the compound's structure could significantly affect its activity .

Case Study 2: Interaction with Cellular Mechanisms

Another study investigated the interaction of similar compounds with cellular mechanisms involved in fibrosis. While specific data on this compound was limited, related compounds demonstrated the ability to modulate collagen synthesis in hepatic stellate cells, suggesting potential applications in treating fibrotic diseases .

Safety and Toxicity

Safety data indicate that the compound may pose risks if ingested or improperly handled:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315) .

Eigenschaften

IUPAC Name

7-bromo-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOMWEVMRSPXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240593-33-2
Record name 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 2
Reactant of Route 2
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 3
Reactant of Route 3
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 4
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 5
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 6
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.